
4-(Difluoromethoxy)-2,5-dimethylaniline
Overview
Description
“4-(Difluoromethoxy)aniline” is a compound with the molecular formula C7H7F2NO. It’s a liquid at 20°C and should be stored under inert gas . It’s used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)aniline” consists of a benzene ring with an amine group (NH2) and a difluoromethoxy group (OCHF2) attached .
Physical And Chemical Properties Analysis
“4-(Difluoromethoxy)aniline” has a refractive index of 1.505 (lit.), a boiling point of 231 °C (lit.), and a density of 1.283 g/mL at 25 °C (lit.) .
Scientific Research Applications
Analysis of Global Trends and Gaps for Studies About 2,4-D Herbicide Toxicity
This review highlights the rapid advancement in research on 2,4-D toxicology and mutagenicity, summarizing the development in the field through a scientometric review. The United States was the most active contributor, with a focus on occupational risk, neurotoxicity, resistance to herbicides, and molecular imprinting, pointing to the importance of molecular biology and gene expression in future research on herbicide toxicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Conversion of Plant Biomass to Furan Derivatives
This review explores the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, a key platform chemical for the production of various chemicals, materials, and biofuels. It analyzes recent advances in HMF synthesis and its prospects for replacing non-renewable hydrocarbon sources, highlighting its application in creating monomers, polymers, and other materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Plant Betalains: Chemistry and Biochemistry
This review presents an extensive discussion on betalains, pigments found in plants, focusing on their chemistry, biochemistry, and potential annual production. Betalains, which serve as chemosystematic markers in Caryophyllales, have roles in various biological processes and applications, including as antioxidants and in food coloring, underscoring the biochemical potential of naturally occurring compounds (Khan & Giridhar, 2015).
Analytical Methods Used in Determining Antioxidant Activity
This review critically presents various tests used to determine the antioxidant activity of compounds, including ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests. It emphasizes the importance of antioxidants in food engineering, medicine, pharmacy, and the need for efficient detection methods for antioxidant capacity, which could be relevant for studying the antioxidant properties of specific chemicals like 4-(Difluoromethoxy)-2,5-dimethylaniline (Munteanu & Apetrei, 2021).
Safety and Hazards
Future Directions
While specific future directions for “4-(Difluoromethoxy)-2,5-dimethylaniline” are not available, related compounds are being studied for their potential therapeutic effects. For example, “3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM)” is being evaluated for its effects on pulmonary fibrosis .
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-2,5-dimethylaniline is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting the TGF-β1-induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway .
Biochemical Pathways
The TGF-β1 pathway is the main biochemical pathway affected by this compound . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The action of this compound results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, decreased collagen deposition, and reduced expression of E-cadherin .
properties
IUPAC Name |
4-(difluoromethoxy)-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-5-4-8(13-9(10)11)6(2)3-7(5)12/h3-4,9H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYFTYYHWSCXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



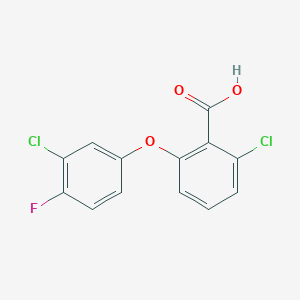


![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)
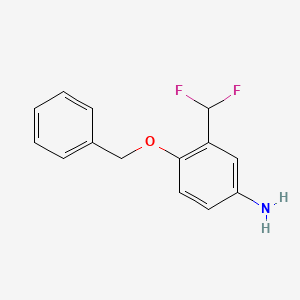
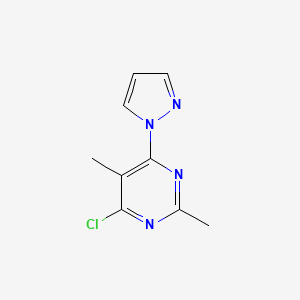
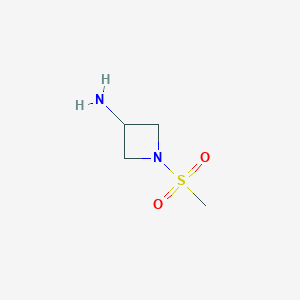
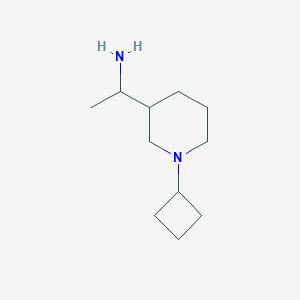



![2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile](/img/structure/B1454452.png)
![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)